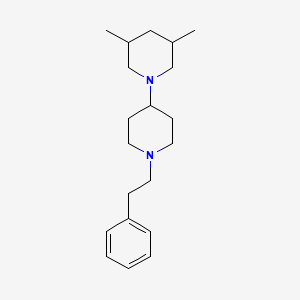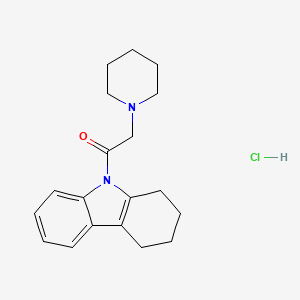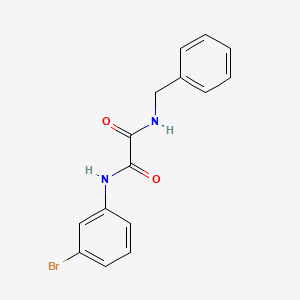![molecular formula C22H23NO3S2 B5006288 (5Z)-5-[[3-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5006288.png)
(5Z)-5-[[3-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-[[3-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[3-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Core: This step involves the reaction of an appropriate aldehyde with a thiourea derivative under acidic conditions to form the thiazolidinone ring.
Introduction of the Phenyl and Ethoxy Groups: The phenyl and ethoxy groups are introduced through nucleophilic substitution reactions, often using phenol derivatives and ethyl halides.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often under reflux conditions with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, (5Z)-5-[[3-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, this compound has shown potential as an antimicrobial and anti-inflammatory agent. Its thiazolidinone core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent for conditions such as bacterial infections and inflammatory diseases. Its ability to modulate biological pathways is of particular interest.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of (5Z)-5-[[3-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone core can inhibit enzyme activity by binding to the active site, while the phenyl and ethoxy groups can enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core but differ in their side chains and biological activity.
Phenoxyethanol Derivatives: Compounds with similar phenoxyethanol groups but different core structures.
Uniqueness
What sets (5Z)-5-[[3-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one apart is its combination of a thiazolidinone core with phenoxyethanol groups, providing a unique set of chemical and biological properties.
属性
IUPAC Name |
(5Z)-5-[[3-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S2/c1-4-23-21(24)20(28-22(23)27)14-17-6-5-7-18(13-17)25-10-11-26-19-12-15(2)8-9-16(19)3/h5-9,12-14H,4,10-11H2,1-3H3/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKXOYIFVHXMGN-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=CC=C2)OCCOC3=C(C=CC(=C3)C)C)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=CC=C2)OCCOC3=C(C=CC(=C3)C)C)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{3-[2-(diphenylphosphoryl)ethyl]-1,3-oxazolidin-2-yl}pyridine](/img/structure/B5006213.png)
![1-[2-(4-methyl-1-piperazinyl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5006217.png)
![3-[(4-bromophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B5006220.png)
![(5-cyclopropyl-1H-pyrazol-3-yl)-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]methanone](/img/structure/B5006222.png)
![N-(4-chlorobenzyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5006224.png)
![N-[2-methoxy-4-[(3-propoxybenzoyl)amino]phenyl]furan-2-carboxamide](/img/structure/B5006227.png)

![[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-chlorophenyl)-N'-(2-phenylethyl)carbamimidothioate](/img/structure/B5006243.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5006250.png)
![2-{2-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5006257.png)


![3-chloro-N-(2-methoxyethyl)-4-({1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5006285.png)
